1,3-Thiazol-2-ylcyanamide
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Overview
Description
Cyanamide, 2-thiazolyl-: is a chemical compound that features a cyanamide group attached to a thiazole ring. This compound is of significant interest due to its unique structure and versatile reactivity, making it valuable in various fields such as organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: Cyanamide, 2-thiazolyl- can be synthesized via a one-pot method from dithiocarbamate salts using molecular iodine.
Iron-Mediated Desulfurization: Another method involves the use of iron-mediated desulfurization to synthesize substituted cyanamides from isothiocyanates under mild reaction conditions.
Industrial Production Methods: The industrial production of cyanamide, 2-thiazolyl- typically involves the large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of molecular iodine and iron-mediated desulfurization are particularly favored due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can also participate in reduction reactions, typically involving reducing agents like lithium aluminum hydride.
Substitution: Cyanamide, 2-thiazolyl- is known to undergo substitution reactions, particularly nucleophilic substitution, where the cyanamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butyl hydroperoxide, molecular iodine.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various amines and thiols.
Major Products: The major products formed from these reactions include substituted cyanamides, thioureas, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Cyanamide, 2-thiazolyl- is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its unique reactivity allows for the creation of complex molecular structures .
Biology and Medicine: In medicinal chemistry, cyanamide, 2-thiazolyl- derivatives have shown potential as antimicrobial agents. For example, thiazolidin-2-cyanamide derivatives have demonstrated antimicrobial activity against Xanthomonas oryzae . Additionally, these compounds are being explored for their potential anticancer properties .
Industry: In the industrial sector, cyanamide, 2-thiazolyl- is used in the synthesis of various materials, including polymers and advanced materials with specific electronic properties .
Mechanism of Action
The mechanism of action of cyanamide, 2-thiazolyl- involves its interaction with molecular targets through its cyanamide and thiazole moieties. The cyanamide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The thiazole ring provides additional sites for interaction with biological targets, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Thiazolidin-2-cyanamide: Similar in structure but with different reactivity and applications.
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring but have different substituents, leading to varied biological activities.
Uniqueness: Cyanamide, 2-thiazolyl- is unique due to its combination of the cyanamide group and the thiazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
41227-90-1 |
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Molecular Formula |
C4H3N3S |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
1,3-thiazol-2-ylcyanamide |
InChI |
InChI=1S/C4H3N3S/c5-3-7-4-6-1-2-8-4/h1-2H,(H,6,7) |
InChI Key |
ABXAUSJQJHBSKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC#N |
Origin of Product |
United States |
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